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Compound of Interest

Compound Name:
2-bromo-N-(2,4-

difluorophenyl)acetamide

Cat. No.: B1274874 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-bromo-N-

(phenyl)acetamide derivatives, with a focus on compounds featuring di- and mono-fluorinated

phenyl rings. While the crystal structure for 2-bromo-N-(2,4-difluorophenyl)acetamide is not

publicly available in the searched crystallographic databases, this document summarizes the

crystallographic data for closely related analogues. The presented data offers valuable insights

into the conformational properties, intermolecular interactions, and crystal packing of this class

of compounds, which is crucial for rational drug design and development.

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for a selection of 2-bromo-

N-(phenyl)acetamide derivatives, allowing for a comparative analysis of their solid-state

structures.
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Experimental Protocols
The methodologies for the synthesis and single-crystal X-ray diffraction analysis of these

derivatives generally follow established procedures in synthetic chemistry and crystallography.

General Synthesis of N-(Aryl)acetamide Derivatives
The synthesis of N-aryl acetamide derivatives is typically achieved through the reaction of a

substituted aniline with an appropriate acyl halide or carboxylic acid. For the compounds listed,

a general synthetic pathway is illustrated below.

Substituted Aniline
(e.g., 2,4-difluoroaniline)

Acylation Reaction

Bromoacetyl Halide
(e.g., Bromoacetyl chloride/bromide)

Inert Solvent
(e.g., DCM, THF)

Base
(e.g., Pyridine, Triethylamine)

2-bromo-N-(Aryl)acetamide DerivativeAqueous Workup
& Purification
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A general workflow for the synthesis of 2-bromo-N-(aryl)acetamide derivatives.

Detailed Protocol for 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide Synthesis: A mixture

of 4-bromophenylacetic acid and 3,4-difluoroaniline is treated with a coupling agent, such as

N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC),

in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF). A catalytic

amount of a base, for instance, 4-dimethylaminopyridine (DMAP), may also be added. The

reaction is typically stirred at room temperature for several hours. After completion, the reaction

mixture is filtered, and the filtrate is washed successively with dilute acid, base, and brine. The

organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated

under reduced pressure. The resulting crude product is purified by recrystallization or column

chromatography to yield the pure acetamide derivative.[1]

Single-Crystal X-ray Diffraction
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a

saturated solution of the compound in an appropriate solvent or solvent mixture.

Data Collection and Structure Refinement: A suitable single crystal is mounted on a

diffractometer. The data collection is performed at a specific temperature (e.g., 173 K or 293 K)

using a specific radiation source (e.g., Cu Kα or Mo Kα). The collected data is then processed,

which includes cell refinement, data reduction, and absorption correction. The crystal structure

is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen

atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions

and refined using a riding model.

Intermolecular Interactions and Crystal Packing
The crystal packing of 2-bromo-N-(phenyl)acetamide derivatives is predominantly governed by

a network of intermolecular hydrogen bonds. The amide group (-CONH-) is a key functional

group that facilitates the formation of these interactions.
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Key intermolecular interactions in the crystal packing of N-arylacetamides.

In the crystal structure of 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, molecules are

linked by N—H···O hydrogen bonds, forming infinite chains.[1][2] Additionally, weaker C—H···O

and C—H···F interactions contribute to the stability of the crystal packing.[1] Similarly, in 2-

bromo-N-(4-bromophenyl)acetamide, the molecules are organized into supramolecular chains

along the c-axis through N—H···O hydrogen bonds.[3] In the case of 2,2-dibromo-N-(4-

fluorophenyl)acetamide, both C—H···O and N—H···O hydrogen bonds are observed, which link

the molecules into chains.[4]

The presence of halogen atoms (Br and F) in these molecules can also lead to halogen

bonding and other weak intermolecular interactions, which can influence the overall crystal

packing and, consequently, the physicochemical properties of the solid state. A thorough

understanding of these interactions is vital for crystal engineering and the design of new

materials with desired properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1274874?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC10993607/
https://www.chemdiv.com/products/screening-compounds/compound-1762-0311
https://pmc.ncbi.nlm.nih.gov/articles/PMC10993607/
https://pdfs.semanticscholar.org/3e9a/b0bd743fd317d667c22aa213ddd767f727ae.pdf
https://journals.iucr.org/e/issues/2024/04/00/yz2049/yz2049.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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